molecular formula C15H17NO B568119 Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- CAS No. 123982-82-1

Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)-

Cat. No.: B568119
CAS No.: 123982-82-1
M. Wt: 227.307
InChI Key: KHMOVQVVIPNUFM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- is a chiral amine compound with the molecular formula C15H17NO It is known for its unique structural properties, which include a benzenemethanamine backbone with a methyl group and a phenylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- typically involves the reaction of benzenemethanamine with a suitable methylating agent and a phenylmethoxy group donor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the reaction. The process may also require temperature control and inert atmosphere to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening methods allows for the optimization of reaction parameters, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- can be compared with other similar compounds, such as:

Properties

IUPAC Name

(1S)-1-(2-phenylmethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11,16H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMOVQVVIPNUFM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.